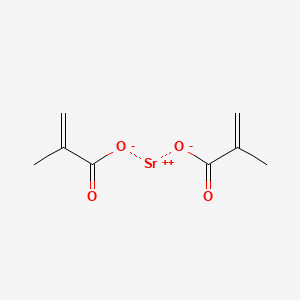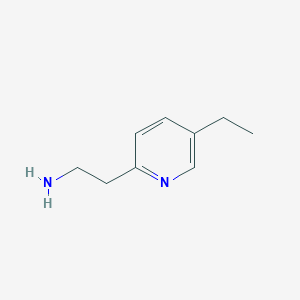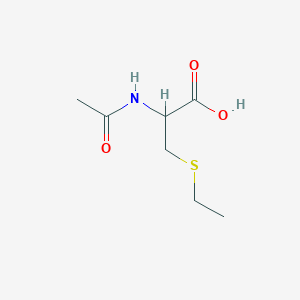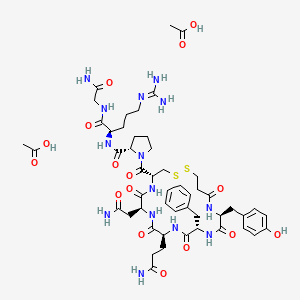
4-Bromobenzaldéhyde-13C6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromobenzaldehyde-13C6 is a labeled compound where the benzene ring contains six carbon-13 isotopes. This compound is a derivative of 4-Bromobenzaldehyde, which is an organobromine compound with the formula BrC6H4CHO.
Applications De Recherche Scientifique
Synthèse organique
Le 4-bromobenzaldéhyde est largement utilisé comme intermédiaire pour la préparation de divers composés organiques {svg_1}. Il joue un rôle crucial dans la synthèse de molécules complexes utilisées dans diverses réactions chimiques.
Applications pharmaceutiques
Ce composé est utilisé comme précurseur dans l’industrie pharmaceutique {svg_2}. Il est impliqué dans la synthèse de divers médicaments et composés médicinaux, contribuant aux progrès de la santé et de la médecine.
Applications agrochimiques
Le 4-bromobenzaldéhyde est également utilisé dans la préparation d’agrochimiques {svg_3}. Ces produits chimiques comprennent des pesticides, des herbicides et d’autres substances utilisées pour lutter contre les ravageurs et améliorer la production agricole.
Préparation de la base de Schiff
Il réagit avec le sulfaméthoxazole pour préparer la base de Schiff, le 4-[(4-bromo-benzylidène)-amino]-N-(5-méthyl-isoxazol-3-yl)-benzènesulfonamide {svg_4}. Ce composé peut être utilisé pour la photostabilité du chlorure de polyvinyle (PVC), améliorant sa durabilité et sa durée de vie.
Mono- et bis-arylation catalysée au palladium
Le 4-bromobenzaldéhyde joue un rôle important dans la mono- et la bis-arylation catalysée au palladium de 3,4-(éthylènedioxy)thiophènes {svg_5}. Cette réaction est importante dans le domaine de la chimie organique et de la science des matériaux.
Étude de couplage croisé
Il est utilisé dans une étude de couplage croisé avec le vinyltrifluoroborate de potassium {svg_6}. Cette recherche contribue au développement de nouvelles méthodes de synthèse en chimie organique.
Mécanisme D'action
Target of Action
4-Bromobenzaldehyde-13C6 is a stable isotope-labeled compound of 4-Bromobenzaldehyde .
Mode of Action
The compound interacts with its targets through various cross-coupling reactions, such as Suzuki coupling . In a Sonogashira coupling, it couples with trimethylsilylacetylene to form 4-((trimethylsilyl)ethynyl)benzaldehyde, a precursor to 4-ethynylbenzaldehyde .
Biochemical Pathways
It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Pharmacokinetics
It’s known that deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
It’s known that the compound participates in various cross-coupling reactions, indicating its potential role in the synthesis of complex organic compounds .
Action Environment
It’s known that the compound displays reactivity characteristic of benzaldehyde and an aryl bromide , suggesting that its activity may be influenced by factors such as temperature, pH, and the presence of other reactive species.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Bromobenzaldehyde-13C6 can be synthesized through the oxidation of 4-bromotoluene. The process involves two main steps:
Bromination: Two bromine atoms are added to the methyl group of 4-bromotoluene by free radical bromination, forming 4-bromobenzal bromide.
Industrial Production Methods: In an industrial setting, the production of 4-Bromobenzaldehyde-
Propriétés
Numéro CAS |
1037620-59-9 |
|---|---|
Formule moléculaire |
C¹³C₆H₅BrO |
Poids moléculaire |
190.97 |
Synonymes |
1-Bromo-4-formylbenzene-13C6; 4-Formyl-1-bromobenzene-13C6; 4-Formylbromobenzene-13C6; 4-Formylphenyl Bromide-13C6; NSC 21638-13C6; p-Bromobenzaldehyde-13C6; p-Formylbromobenzene-13C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










